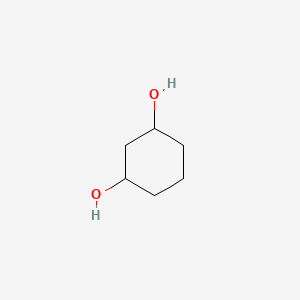

1,3-Cyclohexanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30235. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMGYIOTPQVQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964654 | |

| Record name | Cyclohexane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-01-8, 823-18-7, 5515-64-0 | |

| Record name | 1,3-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,3-cyclohexandiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,3-Cyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005515640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-CYCLOHEXANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Cis/Trans Isomerization of 1,3-Cyclohexanediol for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stereochemistry of 1,3-cyclohexanediol is a critical consideration in the synthesis of complex molecules, particularly in the realm of drug development where the three-dimensional arrangement of atoms dictates biological activity. The ability to selectively access either the cis or trans isomer is of paramount importance. This technical guide provides a comprehensive overview of the core principles and methodologies governing the cis/trans isomerization of this compound. It details various synthetic and isomerization strategies, including the reduction of 1,3-cyclohexanedione, dynamic kinetic asymmetric transformation, stereochemical inversion via the Mitsunobu reaction, and a novel transient thermodynamic control method. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key processes.

Thermodynamic Considerations and Stereochemistry

The relative stability of the cis and trans isomers of this compound is a nuanced interplay of steric and electronic factors. In the absence of coordinating solvents or reagents, the trans isomer is generally considered to be slightly more stable than the cis isomer, with a calculated Gibbs free energy difference (ΔG) of approximately 1.1 kcal/mol.[1][2]

The cis-1,3-cyclohexanediol can exist in two primary chair conformations: diequatorial and diaxial. While the diequatorial conformation is generally favored to minimize steric hindrance, the diaxial conformation can be stabilized by the formation of an intramolecular hydrogen bond between the two hydroxyl groups.[3] The trans-1,3-cyclohexanediol primarily adopts a rigid, strain-free diequatorial conformation.[4]

The ability to manipulate the equilibrium between these isomers, or to selectively synthesize one over the other, is central to their application in chemical synthesis.

Synthetic and Isomerization Methodologies

Synthesis via Reduction of 1,3-Cyclohexanedione

A common route to this compound involves the reduction of 1,3-cyclohexanedione. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and additives. The use of boron hydride compounds, such as sodium borohydride, has been shown to be effective, with the cis/trans ratio being tunable through the addition of metal salts.[5]

Table 1: Influence of Additives on the Stereoselectivity of 1,3-Cyclohexanedione Reduction with Sodium Borohydride [5]

| Additive (Molar Ratio to Substrate) | Solvent | Temperature (°C) | Yield of this compound (%) | cis Selectivity (%) | trans Selectivity (%) |

| None | Tetrahydrofuran | 60 | 66.6 | 42 | 58 |

| Aluminum Chloride (0.76) | Tetrahydrofuran | Room Temp -> 60 | 70.0 | 32 | 68 |

| Magnesium Chloride (0.69) | Tetrahydrofuran | Room Temp | 96.5 | 60 | 40 |

| Zinc Chloride (0.69) | Tetrahydrofuran | Room Temp | 98.6 | 71 | 29 |

| Magnesium Sulfate (0.62) | Tetrahydrofuran | Room Temp | 97.5 | 75 | 25 |

Dynamic Kinetic Asymmetric Transformation (DYKAT)

Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful strategy for the synthesis of enantiomerically enriched diol derivatives from a racemic mixture of cis and trans isomers. This method combines a kinetic resolution, typically enzymatic, with in-situ racemization or epimerization of the unreacted stereoisomer, thereby enabling theoretical yields of a single enantiomer to approach 100%.[6]

For this compound, a combination of a ruthenium catalyst for epimerization and an enzyme, such as Candida antarctica lipase B (CALB), for selective acylation has been successfully employed. This approach can be tuned to selectively produce either the cis or trans diacetate with high diastereoselectivity and enantioselectivity.[6][7] For instance, a DYKAT process at room temperature can convert the monoacetate derived from desymmetrization into the corresponding diacetate with a high trans/cis ratio of 91:9 and excellent enantioselectivity (>99%).[6] Conversely, a metal- and enzyme-catalyzed dynamic transformation can yield the cis-diacetate with a high diastereoselectivity of 97:3 (cis/trans).[6]

Stereochemical Inversion of trans-1,3-Cyclohexanediol via the Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the stereochemical inversion of secondary alcohols. This reaction can be employed to convert trans-1,3-cyclohexanediol into its cis isomer. The reaction proceeds through the activation of the hydroxyl group with a phosphine and an azodicarboxylate, followed by an SN2 displacement with a nucleophile, resulting in a clean inversion of stereochemistry.[4][8]

trans to cis Isomerization via Transient Thermodynamic Control

A novel approach for the isomerization of the more stable trans-1,3-cyclohexanediol to the less stable cis isomer utilizes the principle of transient thermodynamic control. This method involves the formation of a bicyclic boronic ester intermediate. The cis isomer forms a significantly more stable boronic ester than the trans isomer due to reduced ring strain. This difference in stability shifts the equilibrium towards the cis-boronic ester.[2][5]

The epimerization of the free diol is achieved through a photocatalytic cycle involving a decatungstate anion and a thiol, which act as hydrogen atom transfer (HAT) catalysts.[9] Upon reaching thermodynamic equilibrium, a simple hydrolytic workup cleaves the boronic ester, yielding the cis-diol as the major product. This method has been shown to convert trans-1,3-cyclohexanediol to the cis isomer in an 80% yield.[5]

Experimental Protocols

Protocol for the Reduction of 1,3-Cyclohexanedione with Enhanced cis-Selectivity[5]

-

Reaction Setup: To a stirred solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium sulfate (0.62 eq).

-

Reagent Addition: Cool the mixture to 0 °C and add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Add 1 M HCl to dissolve the inorganic salts.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the cis and trans isomers.

General Protocol for the Mitsunobu Inversion of trans-1,3-Cyclohexanediol[8][10]

-

Reaction Setup: To a solution of trans-1,3-cyclohexanediol (1.0 eq), a suitable carboxylic acid (e.g., benzoic acid, 1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C under an inert atmosphere.

-

Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

Workup: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate triphenylphosphine oxide. Filter and concentrate the filtrate.

-

Hydrolysis: Dissolve the crude diester in a mixture of methanol and 1 M sodium hydroxide. Stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).

-

Purification: Neutralize the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude cis-1,3-cyclohexanediol by flash column chromatography.

Protocol for the Dynamic Kinetic Asymmetric Transformation (DYKAT) of this compound[6][7]

-

Reaction Setup: In a reaction vessel, combine a racemic mixture of cis/trans-1,3-cyclohexanediol (1.0 eq), an acyl donor (e.g., isopropenyl acetate, 2.0 eq), and Candida antarctica lipase B (CALB, immobilized) in an appropriate organic solvent (e.g., toluene).

-

Catalyst Addition: Add the ruthenium epimerization catalyst (e.g., Shvo's catalyst, 1-5 mol%).

-

Reaction: Heat the reaction mixture to the optimal temperature for both the enzyme and the ruthenium catalyst (typically 40-70 °C). Monitor the reaction progress by chiral GC or HPLC until the desired conversion and diastereoselectivity are achieved.

-

Workup: Filter to remove the immobilized enzyme and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting diacetate by flash column chromatography.

Role in Drug Development

While direct modulation of specific signaling pathways by the isomers of this compound is not extensively documented, the cyclohexane-1,3-dione and diol scaffolds are crucial building blocks in the synthesis of biologically active molecules. The stereochemical orientation of the hydroxyl groups in this compound provides a rigid framework for the spatial presentation of pharmacophoric features, which is critical for molecular recognition and binding to biological targets.

Derivatives of the closely related cyclohexane-1,3-dione have been utilized in the synthesis of compounds with anti-proliferative and antibacterial activities. For instance, novel cyclohexane-1,3-dione ligands and their metal complexes have demonstrated antibacterial activity against various bacterial strains.[1][10][11] Furthermore, the cyclohexane-1,3-dione moiety has been incorporated into molecules designed as tyrosine kinase inhibitors, a significant class of anti-cancer agents.

The ability to selectively synthesize cis or trans-1,3-cyclohexanediol allows for the creation of diverse libraries of compounds with distinct three-dimensional structures. This stereochemical diversity is essential in structure-activity relationship (SAR) studies, enabling the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Visualizations

Logical Relationship in Transient Thermodynamic Control

Caption: Isomerization via transient thermodynamic control.

Experimental Workflow for Mitsunobu Inversion

Caption: Experimental workflow for Mitsunobu inversion.

Signaling Pathway Context for Drug Development

Caption: Role of this compound in drug development.

References

- 1. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, cis + trans, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cornellpharmacology.org [cornellpharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes [mdpi.com]

Spectroscopic Analysis of 1,3-Cyclohexanediol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1,3-Cyclohexanediol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations of experimental workflows.

Overview of this compound

This compound is a cyclic diol with the chemical formula C₆H₁₂O₂. It exists as two stereoisomers: cis-1,3-Cyclohexanediol and trans-1,3-Cyclohexanediol. The spatial arrangement of the two hydroxyl groups significantly influences their spectroscopic properties.

Caption: Isomeric relationship of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR data are crucial for the characterization of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Isomer | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| cis-1,3-Cyclohexanediol | 3.8 - 4.2 | m | 2H | CH-OH |

| 1.2 - 2.0 | m | 8H | CH₂ | |

| 2.5 - 3.5 | br s | 2H | OH | |

| trans-1,3-Cyclohexanediol | 3.6 - 4.0 | m | 2H | CH-OH |

| 1.0 - 2.2 | m | 8H | CH₂ | |

| 2.8 - 3.8 | br s | 2H | OH |

Note: Specific chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency. Data presented here are typical values.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Isomer | Chemical Shift (δ) ppm | Assignment |

| cis-1,3-Cyclohexanediol[1][2] | ~65 | C1, C3 |

| ~40 | C2 | |

| ~35 | C5 | |

| ~20 | C4, C6 | |

| trans-1,3-Cyclohexanediol[3] | ~70 | C1, C3 |

| ~45 | C2 | |

| ~30 | C5 | |

| ~25 | C4, C6 |

Note: These are approximate chemical shifts. Precise values can be influenced by experimental conditions.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is as follows:

Caption: Workflow for NMR spectroscopic analysis.

A three-component chiral derivatization protocol can be used for determining the enantiopurity of chiral diols by ¹H NMR spectroscopic analysis.[4][5][6][7] This method involves the derivatization of the diol with 2-formylphenylboronic acid and an enantiopure α-methylbenzylamine.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key absorptions are from the O-H and C-O bonds.[8]

IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (alcohol) | 3600 - 3200 | Strong, Broad | Stretching vibration, indicative of hydrogen bonding.[8] |

| C-H (alkane) | 3000 - 2850 | Strong | Stretching vibration. |

| C-O (alcohol) | 1260 - 1000 | Strong | Stretching vibration.[8] |

Note: The broadness of the O-H peak is a characteristic feature of alcohols due to hydrogen bonding.[8]

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining an IR spectrum of this compound is as follows:

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound shows several characteristic fragments.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 116 | < 5 | [M]⁺ (Molecular Ion) |

| 98 | ~20 | [M - H₂O]⁺ |

| 83 | ~30 | [M - H₂O - CH₃]⁺ |

| 70 | ~100 | [C₄H₆O]⁺ |

| 57 | ~80 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 44 | ~99.99 | [C₂H₄O]⁺ |

| 42 | ~51 | [C₃H₆]⁺ |

Note: The molecular ion peak at m/z 116 is often weak or absent in the EI spectrum of alcohols due to facile dehydration.

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining a mass spectrum of this compound is as follows:

Caption: Workflow for Mass Spectrometry analysis.

A method has been presented to characterize diols using negative ion electrospray (ES) mass spectrometry in combination with collision-induced dissociation tandem mass spectrometry (MS/MS).[9] This involves adding the analyte diol to a solution containing an ethylene glycol/boric acid [2:1] complex.[9] However, 1,3- and 1,4-diols are less prone to complex formation, giving only weak signals.[9]

References

- 1. This compound, cis- | C6H12O2 | CID 6432741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cyclohexane-1,3-diol(823-18-7) 13C NMR [m.chemicalbook.com]

- 3. This compound, trans- | C6H12O2 | CID 6950744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]

- 5. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Cyclohexanediol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the cis- and trans-isomers of 1,3-Cyclohexanediol. This document consolidates essential data, detailed experimental protocols, and key reactivity information to support research, development, and application of these versatile chemical entities.

Physical Properties

The stereoisomers of this compound, cis-1,3-Cyclohexanediol and trans-1,3-Cyclohexanediol, exhibit distinct physical properties owing to their different spatial arrangements. The cis isomer, with both hydroxyl groups on the same side of the cyclohexane ring, can form intramolecular hydrogen bonds, which influences its physical characteristics compared to the trans isomer, where the hydroxyl groups are on opposite sides. A summary of their key physical properties is presented in Table 1.

| Property | cis-1,3-Cyclohexanediol | trans-1,3-Cyclohexanediol |

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol | 116.16 g/mol |

| CAS Number | 823-18-7[1] | 5515-64-0[2] |

| Melting Point | 83-85 °C | 115-117 °C |

| Boiling Point | 125 °C / 5 mmHg | 135 °C / 13 mmHg |

| Appearance | White to off-white powder or crystals | White solid |

| Solubility | Soluble in water, acetone, and ethyl acetate.[3] | Soluble in water and polar organic solvents. |

| Predicted pKa | ~14.70 | ~14.70 |

Chemical Properties and Reactivity

The chemical behavior of this compound isomers is primarily dictated by the presence and orientation of the two hydroxyl groups. These functional groups serve as sites for a variety of chemical transformations, including oxidation, esterification, and acetal formation.

Acetal Formation

The reaction of 1,3-cyclohexanediols with aldehydes or ketones in the presence of an acid catalyst yields cyclic acetals. The formation of a stable six-membered ring acetal is particularly favorable with the cis-isomer due to the proximity of the two hydroxyl groups. The trans-isomer, with its diequatorial or diaxial hydroxyl groups, does not readily form a cyclic acetal with simple ketones like acetone under similar conditions. This differential reactivity can be exploited for the separation of the two isomers.

Oxidation

The hydroxyl groups of both isomers can be oxidized to ketones. The use of milder oxidizing agents, such as pyridinium chlorochromate (PCC), allows for the conversion of the secondary alcohols to the corresponding ketone, 3-hydroxycyclohexanone, and subsequently to 1,3-cyclohexanedione.

Esterification

Esterification of 1,3-cyclohexanediols can be achieved by reacting them with carboxylic acids, acid anhydrides, or acyl chlorides in the presence of an acid catalyst. The reactivity of the hydroxyl groups can be influenced by their axial or equatorial position in the chair conformation of the cyclohexane ring.

Experimental Protocols

Synthesis of this compound via Reduction of 1,3-Cyclohexanedione

A common and effective method for the synthesis of this compound is the reduction of 1,3-cyclohexanedione. The stereochemical outcome of the reaction, yielding either a majority of the cis- or trans-isomer, can be influenced by the choice of reducing agent and reaction conditions.

Protocol for the Preferential Synthesis of cis-1,3-Cyclohexanediol: [4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-cyclohexanedione in tetrahydrofuran (THF).

-

Addition of Reagents: Add an alkali metal halide or alkaline earth metal halide (e.g., lithium chloride, calcium chloride) to the solution.

-

Reduction: Cool the mixture in an ice bath and slowly add a solution of sodium borohydride (NaBH₄) in a suitable solvent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cautiously add a dilute acid (e.g., 1M HCl) to quench the excess reducing agent. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired cis-1,3-cyclohexanediol.

Protocol for the Preferential Synthesis of trans-1,3-Cyclohexanediol: [4]

The synthesis of the trans-isomer can be favored by using a bulkier reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), which preferentially attacks the carbonyl group from the less hindered face, leading to the formation of the trans-diol. The procedure is similar to the one described above, with the substitution of the reducing agent.

Separation of cis- and trans-1,3-Cyclohexanediol Isomers

The separation of the diastereomeric mixture of 1,3-cyclohexanediols can be accomplished using standard laboratory techniques.

Chromatographic Separation Protocol: [5]

-

Column Preparation: Pack a chromatography column with silica gel, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.

-

Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions. The polarity difference between the cis and trans isomers allows for their separation. The trans-isomer is generally less polar and will elute first.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers.

-

Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated compounds.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of the this compound isomers. The chemical shifts and coupling constants of the protons and carbons are sensitive to their stereochemical environment.

-

cis-1,3-Cyclohexanediol: The ¹H NMR spectrum typically shows more complex multiplets for the protons on the cyclohexane ring due to the various axial and equatorial orientations. The protons attached to the carbons bearing the hydroxyl groups (C1-H and C3-H) will have distinct chemical shifts and coupling patterns.

-

trans-1,3-Cyclohexanediol: In the more stable diequatorial conformation of the trans-isomer, the C1-H and C3-H protons are typically in axial positions, leading to characteristic large axial-axial coupling constants with adjacent axial protons.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to distinguish between the cis and trans isomers based on the O-H stretching vibrations.

-

cis-1,3-Cyclohexanediol: The proximity of the two hydroxyl groups allows for intramolecular hydrogen bonding, which results in a broader O-H stretching band at a lower frequency (around 3200-3400 cm⁻¹).

-

trans-1,3-Cyclohexanediol: In the trans-isomer, intramolecular hydrogen bonding is not possible. Therefore, the O-H stretching band is typically sharper and appears at a higher frequency (closer to 3600 cm⁻¹), characteristic of free or intermolecularly hydrogen-bonded hydroxyl groups.

Mass Spectrometry

The mass spectra of both isomers will show a molecular ion peak corresponding to their molecular weight (116.16 g/mol ). The fragmentation patterns will be influenced by the stereochemistry, with characteristic losses of water (M-18) and other fragments resulting from the cleavage of the cyclohexane ring.

This guide provides a foundational understanding of the physical and chemical properties of this compound isomers. For more specific applications and advanced synthetic methodologies, consulting the primary literature is recommended.

References

- 1. This compound, cis- | C6H12O2 | CID 6432741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, trans- | C6H12O2 | CID 6950744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, cis + trans, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. EP1333019A1 - Method for producing this compound compound - Google Patents [patents.google.com]

- 5. This compound, trans- [webbook.nist.gov]

An In-depth Technical Guide to the Safety and Handling of 1,3-Cyclohexanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 1,3-Cyclohexanediol. The information is intended to support safe laboratory and industrial practices for professionals working with this compound.

Chemical Identification

A foundational understanding of the chemical's identity is crucial for safe handling.

| Property | Value |

| IUPAC Name | cyclohexane-1,3-diol |

| Synonyms | Resorcitol, Hexahydroresorcinol |

| CAS Number | 504-01-8 |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol [1] |

| Chemical Structure | A cyclohexane ring with hydroxyl (-OH) groups at the 1 and 3 positions. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its hazard ratings according to the Globally Harmonized System (GHS) and the National Fire Protection Association (NFPA).

Table 2.1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[1] |

Note: GHS classifications are aggregated from multiple sources and may vary slightly between suppliers.[1]

Table 2.2: NFPA 704 Diamond

| Category | Rating | Description |

| Health (Blue) | 0 | No hazard beyond that of ordinary combustible material.[3][4] |

| Flammability (Red) | 1 | Must be preheated before ignition can occur.[3][4] |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions.[3][4] |

| Special (White) | - | No special hazards. |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe storage, handling, and use in experimental settings.

| Property | Value |

| Physical State | Viscous liquid or solid[3][4] |

| Appearance | Clear, colorless[3][4] |

| Odor | Odorless[3][4] |

| Melting Point | 30 °C / 86 °F[3][4] |

| Boiling Point | 246 - 247 °C / 474.8 - 476.6 °F @ 760 mmHg[3][4] |

| Flash Point | > 110 °C / > 230 °F[3][4] |

| Solubility | Soluble in water[5] |

| Stability | Stable under normal conditions[4] |

Experimental Protocols for Toxicological Assessment

The hazard classifications for this compound are determined by standardized toxicological studies. While specific, detailed experimental reports for this compound are not always publicly accessible, the methodologies follow established guidelines from the Organisation for Economic Co-operation and Development (OECD).

4.1. Acute Oral Toxicity (Based on OECD Guideline 401/420/423/425)

The "Harmful if swallowed" classification is typically determined through an acute oral toxicity study.

-

Principle: The test substance is administered orally to a group of fasted animals (usually rats) in a single dose.[6] The animals are then observed for a set period (typically 14 days) for signs of toxicity and mortality.[7][8]

-

Methodology: A stepwise procedure is often used, where the results from a small group of animals determine the dosage for the next group.[8][9] This approach, such as the Fixed Dose Procedure (OECD 420) or the Acute Toxic Class Method (OECD 423), aims to classify the chemical's toxicity while minimizing animal usage.[7][10] Observations include changes in body weight, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and gross pathological changes at necropsy.[6]

-

Endpoint: The study allows for the determination of an LD50 (the dose expected to cause death in 50% of the animals) or classification into a specific GHS toxicity category.[6]

4.2. Dermal Irritation (Based on OECD Guideline 404)

The "Causes skin irritation" classification is based on dermal irritation studies.

-

Principle: The potential of a substance to cause reversible inflammatory changes to the skin is assessed.[11]

-

Methodology: A small amount of the test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a shaved patch of skin on a test animal (typically an albino rabbit) for a 4-hour period.[2] The skin is then observed for erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours) after exposure.[11] Untreated skin on the same animal serves as a control.[2]

-

Endpoint: The severity of the skin reactions is scored. If the observed inflammation is reversible, the substance is classified as an irritant.[3]

4.3. Eye Irritation (Based on OECD Guideline 405)

The "Causes serious eye irritation" classification is derived from acute eye irritation studies.

-

Principle: This test evaluates the potential of a substance to produce irritation or damage to the eye.[12]

-

Methodology: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (usually an albino rabbit), with the other eye serving as a control.[13] The eyes are examined at set intervals (1, 24, 48, and 72 hours) for effects on the cornea (opacity), iris, and conjunctiva (redness and swelling).[13] To reduce animal suffering, a weight-of-the-evidence analysis and in vitro methods are considered before in vivo testing is performed.[4][14]

-

Endpoint: The severity and reversibility of ocular lesions are scored to determine the appropriate hazard classification.[13]

Safe Handling and Emergency Procedures Workflow

The following diagram outlines the critical steps for safely handling this compound and responding to potential incidents.

Caption: A workflow for the safe handling and emergency response procedures for this compound.

Personal Protective Equipment (PPE) and First Aid

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing.

-

Respiratory Protection: If ventilation is inadequate or if dust is generated from the solid form, use a NIOSH-approved respirator.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

-

Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated area. Store away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed disposal company.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 12. oecd.org [oecd.org]

- 13. nucro-technics.com [nucro-technics.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Stereochemistry of 1,3-Cyclohexanediol and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemical landscape of 1,3-cyclohexanediol and its derivatives presents a fascinating area of study with significant implications for medicinal chemistry and materials science. The conformational flexibility of the cyclohexane ring, coupled with the stereoisomeric possibilities arising from the two hydroxyl groups, dictates the molecule's three-dimensional structure, reactivity, and biological activity. This technical guide provides a comprehensive overview of the core principles governing the stereochemistry of this compound, including a detailed analysis of its isomers, conformational preferences, and the stereochemical outcomes of its reactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important structural motif.

Stereoisomers of this compound

This compound exists as two stereoisomers: cis-1,3-cyclohexanediol and trans-1,3-cyclohexanediol. These isomers are diastereomers of each other, possessing distinct physical and chemical properties.

-

cis-1,3-Cyclohexanediol: In this isomer, the two hydroxyl groups are on the same side of the cyclohexane ring. The cis isomer is a meso compound, meaning it is achiral and does not have an enantiomer due to an internal plane of symmetry.

-

trans-1,3-Cyclohexanediol: In the trans isomer, the two hydroxyl groups are on opposite sides of the ring. The trans isomer is chiral and exists as a pair of enantiomers: (1R,3R)-1,3-cyclohexanediol and (1S,3S)-1,3-cyclohexanediol.

Conformational Analysis

The chair conformation is the most stable arrangement for the cyclohexane ring. The substituents on the ring can occupy either axial or equatorial positions. The relative stability of the different conformers is determined by steric and electronic interactions.

cis-1,3-Cyclohexanediol

cis-1,3-Cyclohexanediol can exist in two primary chair conformations: the diequatorial conformer and the diaxial conformer.

Caption: Conformational equilibrium of cis-1,3-cyclohexanediol.

The diequatorial conformation is generally more stable than the diaxial conformation due to the avoidance of unfavorable 1,3-diaxial interactions between the hydroxyl groups and the axial hydrogens on the ring. However, the diaxial conformer can be stabilized by the formation of an intramolecular hydrogen bond between the two hydroxyl groups, particularly in non-polar solvents.

The equilibrium between the diequatorial and diaxial conformers is solvent-dependent. In polar, hydrogen-bond-accepting solvents, the diequatorial conformer is significantly favored as the solvent molecules can effectively solvate the hydroxyl groups, disrupting the intramolecular hydrogen bond in the diaxial form. In non-polar solvents, the energy difference is smaller, and the diaxial conformer can be present in appreciable amounts.

trans-1,3-Cyclohexanediol

trans-1,3-Cyclohexanediol has one hydroxyl group in an axial position and the other in an equatorial position in its most stable chair conformations. A ring flip interconverts the axial and equatorial positions of the two hydroxyl groups, resulting in two energetically equivalent conformers.

Caption: Conformational equilibrium of trans-1,3-cyclohexanediol.

Data Presentation: Conformational Free Energy of cis-1,3-Cyclohexanediol

The Gibbs free energy difference (ΔG°) between the diequatorial and diaxial conformers of cis-1,3-cyclohexanediol has been determined in various solvents using NMR spectroscopy. A positive ΔG° value indicates that the diequatorial conformer is more stable.

| Solvent | ΔG° (kcal/mol) | Reference |

| Carbon Tetrachloride (CCl₄) | +0.1 | [1] |

| Chloroform (CDCl₃) | +0.4 | [1] |

| Benzene (C₆H₆) | +0.5 | [1] |

| Dioxane | +0.7 | [1] |

| Acetone | +0.8 | [1] |

| Acetonitrile (CD₃CN) | +0.9 | [1] |

| Pyridine | +1.0 | [1] |

| Dimethyl Sulfoxide (DMSO) | +1.1 | [1] |

| Methanol (CD₃OD) | +1.5 | [1] |

| Trifluoroethanol | +1.9 | [1] |

| Water (D₂O) | +2.7 | [1] |

Note: The data clearly shows the increasing preference for the diequatorial conformer with increasing solvent polarity and hydrogen bonding ability. The small ΔG° in carbon tetrachloride suggests a significant contribution from the intramolecularly hydrogen-bonded diaxial conformer.[1]

Experimental Protocols

Synthesis of cis- and trans-1,3-Cyclohexanediol via Reduction of 1,3-Cyclohexanedione

The most common route to this compound is the reduction of 1,3-cyclohexanedione. The stereochemical outcome of this reaction is highly dependent on the reducing agent and reaction conditions.

Caption: General scheme for the synthesis of this compound isomers.

Protocol 4.1.1: Predominantly cis-1,3-Cyclohexanediol

This protocol utilizes sodium borohydride in the presence of a Lewis acid, such as cerium(III) chloride (Luche reduction), which favors the formation of the cis-isomer through axial attack of the hydride on the more stable enol tautomer of 1,3-cyclohexanedione.

-

Materials: 1,3-cyclohexanedione, cerium(III) chloride heptahydrate (CeCl₃·7H₂O), sodium borohydride (NaBH₄), methanol, diethyl ether, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 1,3-cyclohexanedione (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol at 0 °C.

-

Add NaBH₄ (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

-

Protocol 4.1.2: Predominantly trans-1,3-Cyclohexanediol

The use of a less sterically hindered and more reactive hydride reagent like lithium aluminum hydride (LiAlH₄) tends to favor the formation of the trans-isomer.

-

Materials: 1,3-cyclohexanedione, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), water, 1 M sodium hydroxide, anhydrous sodium sulfate.

-

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C, add a solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 1 M sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the precipitate and wash thoroughly with diethyl ether.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Purification can be achieved by column chromatography.

-

Stereochemistry of Derivatives and Reactions

The stereochemistry of this compound is a critical determinant in the synthesis and reactivity of its derivatives.

Acetal and Ketal Formation

cis-1,3-Cyclohexanediol, with its two hydroxyl groups in a 1,3-diaxial arrangement in one of its conformers, readily forms cyclic acetals and ketals with aldehydes and ketones, respectively. This reaction serves as a useful method for the protection of the diol functionality. The trans-isomer, which cannot adopt a conformation with two axial hydroxyl groups, does not undergo this intramolecular cyclization.

Caption: Acetal formation from cis-1,3-cyclohexanediol.

Stereoselective Synthesis of Derivatives

The distinct spatial arrangement of the hydroxyl groups in the cis and trans isomers allows for stereoselective transformations. For instance, the conversion of a trans-diol to a cis-diol derivative can be achieved through a Mitsunobu reaction, which proceeds with inversion of configuration at one of the stereocenters.

Conclusion

The stereochemistry of this compound and its derivatives is a rich and complex field with profound implications for the design and synthesis of new molecules. A thorough understanding of the conformational preferences of the cis and trans isomers, and how these are influenced by the solvent environment, is crucial for predicting and controlling their reactivity. The synthetic protocols and stereochemical principles outlined in this guide provide a foundational framework for researchers working with these versatile building blocks. Further exploration into the stereoselective synthesis and reactions of novel derivatives will undoubtedly continue to unlock new opportunities in drug discovery and materials science.

References

Commercial availability and suppliers of 1,3-Cyclohexanediol

An In-depth Technical Guide to the Commercial Availability and Suppliers of 1,3-Cyclohexanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for this compound. It is designed to assist researchers, scientists, and professionals in drug development in sourcing this important chemical intermediate. This document includes a summary of suppliers, quantitative data, and detailed experimental protocols for its synthesis.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, typically as a mixture of cis and trans isomers. Specific isomers are also commercially available. The compound is an important raw material and intermediate in organic synthesis, finding applications in the pharmaceutical, agrochemical, and dyestuff industries.[1]

Below is a summary of major suppliers and their product offerings. Please note that catalog numbers, product specifications, and availability are subject to change and should be verified directly with the supplier.

Table 1: Major Suppliers of this compound (mixture of cis and trans isomers)

| Supplier | Product Name | CAS Number | Purity | Catalog Number |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound, cis + trans, 98% | 504-01-8 | ≥97.5% (Silylated GC) | L04110, AAA17576 |

| Sigma-Aldrich | This compound, mixture of cis and trans, 98% | 504-01-8 | 98% | C101109 |

| TCI Chemicals | This compound (cis- and trans- mixture) | 504-01-8 | >98.0% (GC) | C0481 |

| Santa Cruz Biotechnology | This compound, mixture of cis and trans | 504-01-8 | - | sc-239103 |

| Simson Pharma Limited | This compound | 504-01-8 | High Quality | - |

Table 2: Suppliers of Specific Isomers of this compound

| Supplier | Product Name | Isomer | CAS Number | Purity | Catalog Number |

| TCI Chemicals | cis-1,3-Cyclohexanediol | cis | 823-18-7 | >98.0% (GC) | C2322 |

| Carbomer.com | cis-1,3-Cyclohexanediol | cis | 823-18-7 | - | 1-01506 |

| Lab Pro Inc. | trans-1,3-Cyclohexanediol | trans | 5515-64-0 | Min. 98.0% (GC) | C2323-1G |

| Sigma-Aldrich | trans-1,3-Cyclohexanediol | trans | 5515-64-0 | 98% | - |

Quantitative Data

The following table summarizes key quantitative data for this compound, compiled from various supplier and literature sources.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Mixture of cis/trans Isomers (CAS: 504-01-8) | ||

| Molecular Formula | C₆H₁₂O₂ | [2][3] |

| Molecular Weight | 116.16 g/mol | [2][3] |

| Appearance | Colorless to white crystals, powder, or fused solid.[2] Can also be a clear, slightly yellow viscous liquid after melting.[4] | [2][4] |

| Boiling Point | 246-247 °C (lit.) | [5] |

| Purity | Typically ≥97.5% - 98% | [2][5] |

| Solubility | Soluble in water. | |

| cis-Isomer (CAS: 823-18-7) | ||

| Melting Point | 82.0 to 87.0 °C | [1] |

| trans-Isomer (CAS: 5515-64-0) | ||

| Melting Point | 115 °C | [6] |

Experimental Protocols

The most common industrial synthesis of this compound involves the hydrogenation of resorcinol or the reduction of 1,3-cyclohexanedione. Below are detailed experimental protocols based on literature procedures.

Synthesis of this compound via Hydrogenation of Resorcinol

This method is widely used for the industrial production of 1,3-cyclohexanedione, which can then be further reduced to this compound. A typical procedure for the initial hydrogenation to the dione is as follows:

Materials:

-

Resorcinol

-

Sodium hydroxide

-

Water

-

Palladium on carbon (Pd/C) catalyst (e.g., 3-5 wt% Pd) or Raney Nickel

-

Hydrogen gas

-

Hydrochloric acid

-

Stainless steel autoclave reactor

Procedure:

-

A solution of resorcinol and sodium hydroxide in water is prepared. A molar ratio of NaOH to resorcinol of approximately 1.2:1 is often optimal for high yield of the intermediate 1,3-cyclohexanedione.[7]

-

The solution and the catalyst (e.g., Pd/C or Raney Nickel) are charged into a high-pressure autoclave.[8][9]

-

The autoclave is sealed and purged with nitrogen, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 0.5–4 MPa).[7]

-

The reaction mixture is heated to a specific temperature (e.g., 45–50 °C) and stirred vigorously. The reaction is exothermic and may require cooling to maintain the desired temperature.[7][9]

-

The reaction is monitored until the theoretical amount of hydrogen has been consumed.

-

After cooling and depressurizing the reactor, the catalyst is removed by filtration.

-

The resulting solution contains the sodium salt of 1,3-cyclohexanedione. Acidification with a strong acid like hydrochloric acid to a pH of about 2.5 precipitates 1,3-cyclohexanedione, which can be isolated by filtration and drying.[8]

-

The isolated 1,3-cyclohexanedione can then be reduced to this compound using a suitable reducing agent.

Synthesis of this compound via Reduction of 1,3-Cyclohexanedione

This protocol details the reduction of the intermediate 1,3-cyclohexanedione to the final diol product.

Materials:

-

1,3-Cyclohexanedione

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

1 N Hydrochloric acid

Procedure:

-

In a reaction vessel, suspend sodium borohydride in tetrahydrofuran.

-

A solution of 1,3-cyclohexanedione in tetrahydrofuran is added dropwise to the sodium borohydride suspension.[10]

-

The reaction mixture is heated (e.g., to 60°C) and stirred for several hours (e.g., 27 hours).[10]

-

After the reaction is complete, the mixture is cooled, and 1 N hydrochloric acid is carefully added to quench the excess sodium borohydride.[10]

-

The this compound product can then be isolated from the reaction mixture by standard techniques such as extraction, distillation, or crystallization.[10] The yield for this reduction can be around 75%.[10]

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates a common synthetic route from resorcinol to this compound.

Caption: A typical two-step synthesis of this compound from Resorcinol.

Supply Chain and Quality Control Workflow

This diagram outlines the typical workflow from raw material sourcing to the final product for researchers.

Caption: Workflow from manufacturing to researcher for this compound.

References

- 1. cis-1,3-Cyclohexanediol | 823-18-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00598E [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 504-01-8 [chemicalbook.com]

- 5. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. daneshyari.com [daneshyari.com]

- 8. Method for monitoring and analyzing process of preparing 1, 3-cyclohexanedione through hydrogenation of resorcinol - Eureka | Patsnap [eureka.patsnap.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. EP1333019A1 - Method for producing this compound compound - Google Patents [patents.google.com]

The Scarcity of 1,3-Cyclohexanediol in Nature and a Focus on its Naturally Occurring Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While 1,3-Cyclohexanediol is a readily available synthetic compound with applications in various chemical industries, a comprehensive review of scientific literature reveals a notable scarcity of its direct isolation from natural sources. In contrast, its structural analogs, featuring modifications to the cyclohexane ring, are more frequently reported as natural products in a diverse range of organisms, from marine algae to terrestrial plants and microorganisms. This technical guide, therefore, provides an in-depth exploration of the known naturally occurring analogs of this compound. It will detail their sources, biosynthesis, biological activities, and the experimental methodologies for their isolation and characterization, adhering to the core requirements of data presentation in structured tables and detailed experimental protocols.

The focus on these analogs is necessitated by the current state of research. While the oxidized counterpart, 1,3-Cyclohexanedione, is reported to occur naturally, specific details and extensive documentation of its natural sources are limited. This guide will delve into the confirmed natural occurrences of cyclohexanediol derivatives, providing a valuable resource for researchers interested in this class of compounds.

Naturally Occurring Analogs of this compound

Several analogs of this compound have been identified from various natural sources. These compounds often possess unique biological activities, making them of interest for drug discovery and development. The following sections will provide detailed information on some of the key naturally occurring analogs.

1-Methylcyclohexane-1,4-diol

A notable naturally occurring saturated cyclohexanediol is 1-Methylcyclohexane-1,4-diol. This compound has been isolated from the marine red alga Laurencia translucida.[1]

Table 1: Quantitative Data for 1-Methylcyclohexane-1,4-diol

| Compound Name | Source Organism | Part of Organism | Concentration/Yield | Reference |

| 1-Methylcyclohexane-1,4-diol | Laurencia translucida | Whole organism | Not specified in abstract | [1] |

Experimental Protocols: Isolation of 1-Methylcyclohexane-1,4-diol from Laurencia translucida

While the specific details of the isolation protocol for 1-Methylcyclohexane-1,4-diol from Laurencia translucida are not fully available in the provided search results, a general procedure for the isolation of polar metabolites from marine algae can be outlined. This protocol is based on common practices in marine natural product chemistry.

1. Collection and Extraction:

-

Freshly collected algal material is typically washed with seawater to remove epiphytes and debris.

-

The cleaned material is then homogenized and extracted exhaustively with a polar solvent, such as methanol or a mixture of dichloromethane and methanol.

2. Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure.

-

The resulting residue is then subjected to solvent partitioning. A typical scheme would involve partitioning between n-hexane and 10% aqueous methanol to separate nonpolar compounds. The aqueous methanol fraction, containing the more polar compounds like diols, is then further partitioned with a solvent of intermediate polarity, such as ethyl acetate.

3. Chromatographic Purification:

-

The polar fraction is subjected to a series of chromatographic techniques to isolate the target compound.

-

Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by reversed-phase HPLC using a C18 column and a mobile phase typically consisting of a gradient of water and methanol or acetonitrile.

4. Structure Elucidation:

-

The structure of the purified compound is determined using spectroscopic methods.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule and its stereochemistry.

cis-3,5-Cyclohexadiene-1,2-diol

This unsaturated diol is a product of the microbial oxidation of aromatic compounds and serves as a versatile chiral building block in organic synthesis. It is produced by genetically modified strains of the bacterium Pseudomonas putida.[2]

Table 2: Quantitative Data for cis-3,5-Cyclohexadiene-1,2-diol

| Compound Name | Source Organism | Production Method | Titer/Yield | Reference |

| cis-3,5-Cyclohexadiene-1,2-diol (DHCD) | Pseudomonas putida (genetically modified) | Biotransformation of aromatic compounds | Large-scale synthesis demonstrated | [2] |

Experimental Protocols: Production and Isolation of cis-3,5-Cyclohexadiene-1,2-diol

The production of cis-3,5-Cyclohexadiene-1,2-diol involves the use of whole-cell biotransformation with genetically engineered bacteria.

1. Strain Development:

-

The gene encoding the dioxygenase enzyme responsible for the dihydroxylation of the aromatic substrate is cloned and overexpressed in a suitable host strain, such as Pseudomonas putida.

2. Fermentation and Biotransformation:

-

The recombinant bacterial strain is cultivated in a suitable fermentation medium.

-

Once a sufficient cell density is reached, the aromatic substrate (e.g., benzene or a substituted benzene) is added to the culture.

-

The biotransformation is carried out under controlled conditions of temperature, pH, and aeration.

3. Extraction and Purification:

-

After the biotransformation is complete, the cells are separated from the culture broth by centrifugation or filtration.

-

The supernatant containing the diol is then subjected to extraction with an organic solvent like ethyl acetate.

-

The organic extract is concentrated, and the diol is purified using chromatographic methods, similar to those described for 1-Methylcyclohexane-1,4-diol.

Biosynthesis of cis-3,5-Cyclohexadiene-1,2-diol

The formation of cis-3,5-Cyclohexadiene-1,2-diol is catalyzed by a dioxygenase enzyme. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring of the substrate.

Caption: Enzymatic conversion of an aromatic substrate to cis-3,5-Cyclohexadiene-1,2-diol by a dioxygenase.

2-Acyl-cyclohexane-1,3-diones

This class of compounds is found in plants of the Peperomia genus. They are characterized by a cyclohexane-1,3-dione core with an acyl group at the 2-position.[3]

Table 3: Examples of Naturally Occurring 2-Acyl-cyclohexane-1,3-diones

| Compound Name | Source Organism | Biological Activity | Reference |

| Alatanone A & B | Peperomia alata | Not specified in abstract | [3] |

| Trineurone A-E | Peperomia trineura | Not specified in abstract | [3] |

Experimental Protocols: Synthesis of 2-Acyl-cyclohexane-1,3-diones

The provided information details the chemical synthesis of these compounds rather than their isolation from natural sources. A general synthetic procedure is as follows:

1. Acylation of 1,3-Cyclohexanedione:

-

A solution of 1,3-cyclohexanedione or its derivative in a suitable solvent (e.g., dichloromethane) is treated with a carboxylic acid derivative.

-

Coupling agents such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) are used to facilitate the reaction.

-

The reaction mixture is stirred for an extended period to ensure complete reaction.

2. Workup and Purification:

-

The reaction mixture is filtered to remove any solid byproducts.

-

The filtrate is washed with an acidic solution (e.g., 1 M HCl) and then with brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.

-

The crude product is then purified by column chromatography on silica gel.

Signaling Pathways and Biological Activities

While specific signaling pathways for this compound and its direct analogs are not well-documented in the context of their natural occurrence, some of the related dione derivatives have known biological activities. For example, several synthetic derivatives of 1,3-cyclohexanedione are used as herbicides. Their mechanism of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinone and tocochromanols in plants.

Caption: Inhibition of the HPPD enzyme by triketone herbicides, which are derivatives of cyclohexane-1,3-dione.

Conclusion

References

The Genesis of a Versatile Intermediate: An In-depth Technical Guide to the Early Research and Discovery of 1,3-Cyclohexanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding the synthesis and characterization of 1,3-Cyclohexanediol, a molecule that has served as a valuable intermediate in organic synthesis. This document provides a comprehensive overview of the early methodologies for its preparation, focusing on the key chemical transformations and the characterization of its stereoisomers. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols from historical literature are provided. Furthermore, key synthetic pathways and stereochemical relationships are illustrated using logical diagrams.

Early Synthesis and Discovery

The early exploration of this compound is intrinsically linked to the chemistry of its precursor, 1,3-cyclohexanedione. The primary route to obtaining this compound in early studies involved a two-step process: the hydrogenation of resorcinol to 1,3-cyclohexanedione, followed by the reduction of the dione to the diol.

One of the well-established methods for the synthesis of 1,3-cyclohexanedione is the semi-hydrogenation of resorcinol.[1] This process typically involves the use of a catalyst, such as Raney nickel, under specific temperature and pressure conditions. An early and notable report of this transformation appeared in the Journal of Organic Chemistry in 1961, describing the hydrogenation of resorcinol in the presence of a Raney nickel catalyst at temperatures between 90 to 95°C.[2] This process effectively reduces the benzene ring to a cyclohexane ring, yielding 1,3-cyclohexanedione, which can then be further reduced to a mixture of cis- and trans-1,3-cyclohexanediol.[2]

The subsequent reduction of 1,3-cyclohexanedione to this compound can be achieved using various reducing agents. Early methods likely employed metal hydrides or catalytic hydrogenation to convert the ketone functionalities into hydroxyl groups. The stereochemical outcome of this reduction, yielding a mixture of cis- and trans-isomers, was a key aspect of early investigations into this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of 1,3-cyclohexanedione and its subsequent reduction to this compound, based on methodologies described in early and subsequent literature.

Synthesis of 1,3-Cyclohexanedione from Resorcinol

Method 1: Catalytic Hydrogenation with Raney Nickel

-

Materials: Resorcinol, Sodium Hydroxide, Water, Raney Nickel catalyst, Hydrochloric Acid.

-

Procedure:

-

A solution of resorcinol in aqueous sodium hydroxide is prepared.

-

The solution is subjected to hydrogenation in the presence of a Raney Nickel catalyst at elevated temperature and pressure (e.g., 90-95°C).[2]

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The resulting solution is acidified with hydrochloric acid to precipitate the 1,3-cyclohexanedione.

-

The product is then isolated by filtration and can be purified by crystallization.

-

Method 2: Transfer Hydrogenation with Palladium on Carbon

-

Materials: Resorcinol, Sodium Formate, Water, 5% Palladium on Carbon (Pd/C) catalyst, Hydrochloric Acid.

-

Procedure:

-

A mixture of resorcinol and sodium formate is dissolved in water.

-

The 5% Pd/C catalyst is added to the solution.

-

The reaction mixture is heated (e.g., 40°-70° C) for a period of 1-15 hours.

-

After the reaction, the catalyst is filtered off.

-

The filtrate is acidified with concentrated hydrochloric acid to a pH of about 3.

-

The solution is cooled to induce crystallization of 1,3-cyclohexanedione.

-

The product is collected by filtration and dried.

-

Reduction of 1,3-Cyclohexanedione to this compound

-

Materials: 1,3-Cyclohexanedione, Sodium Borohydride (or other suitable reducing agent), Tetrahydrofuran (THF), Water, Hydrochloric Acid.

-

Procedure:

-

1,3-Cyclohexanedione is dissolved in a suitable solvent such as tetrahydrofuran.

-

A solution of sodium borohydride is added portion-wise to the solution of the dione.

-

The reaction mixture is stirred at a controlled temperature (e.g., heated to 60°C) for several hours.[2]

-

After the reaction is complete, the mixture is cooled, and water is carefully added to quench the excess reducing agent.

-

The pH is adjusted with hydrochloric acid.

-

The product, a mixture of cis- and trans-1,3-Cyclohexanediol, is then extracted from the aqueous layer using an organic solvent.

-

The organic extracts are combined, dried, and the solvent is evaporated to yield the crude product.

-

The mixture of isomers can be separated by techniques such as fractional crystallization or chromatography.

-

Data Presentation

The following tables summarize the quantitative data available from early and subsequent studies on the synthesis and properties of this compound and its precursor.

| Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |

| Resorcinol | Raney Nickel | Aq. NaOH | 90-95 | - | - | - | [2] |

| Resorcinol | 5% Pd/C | Water | 40-70 | - | 1-15 | >90 | |

| 1,3-Cyclohexanedione | Sodium Borohydride | THF | 60 | - | 27 | 75.3 | [2] |

Table 1: Synthesis of 1,3-Cyclohexanedione and this compound

| Isomer | Melting Point (°C) | Boiling Point (°C) | Solubility |

| cis-1,3-Cyclohexanediol | 81.0 - 85.0 | 125 (at 5 mmHg) | Soluble in water, ethyl acetate, acetone. |

| trans-1,3-Cyclohexanediol | - | - | Soluble in water. |

| Mixture (cis and trans) | ~30 | 246-247 | Soluble in water. |

Table 2: Physical Properties of this compound Isomers

Signaling Pathways and Biological Relevance

A thorough review of early literature did not reveal significant research focused on the specific role of this compound in biological signaling pathways. Its primary significance in early research appears to be as a chemical intermediate for the synthesis of other organic molecules.

However, some context on the biological relevance of related compounds is available. For instance, cis-1,3-Cyclohexanediol has been identified as a metabolite of the side-chain of the drug candesartan cilexetil.[3] The metabolism of other cyclohexane derivatives, such as cyclohexane and cyclohexanone, has been shown to yield 1,2- and 1,4-cyclohexanediols as major urinary metabolites in humans.[1]

Furthermore, derivatives of the precursor molecule, 1,3-cyclohexanedione, have been investigated for their biological activities. Some of these derivatives have shown antibacterial properties.

Based on the available historical data, this compound was predominantly explored for its chemical properties and synthetic utility rather than for a specific biological signaling function.

Visualizations

The following diagrams illustrate the key synthetic pathways and stereochemical relationships discussed in this guide.

Caption: Synthetic pathway from Resorcinol to this compound.

Caption: Relationship between the stereoisomers of this compound.

References

An In-depth Technical Guide to Key Derivatives of 1,3-Cyclohexanediol and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of key derivatives of 1,3-cyclohexanediol, with a particular focus on 1,3-cyclohexanedione derivatives that have emerged as promising scaffolds in medicinal chemistry. This document details their physicochemical characteristics, biological efficacy, and the experimental methodologies for their synthesis and evaluation.

Core Derivatives and Physicochemical Properties

This compound serves as a versatile starting material for a range of derivatives. Its hydroxyl groups can be functionalized to form esters, ethers, and other moieties, allowing for the creation of diverse chemical libraries.[1] However, a significant body of research focuses on its oxidized form, 1,3-cyclohexanedione, and its subsequent derivatives. 1,3-Cyclohexanedione is a cyclic diketone that exists in equilibrium with its enol tautomer, providing multiple reactive sites for chemical modification.[2]

Key derivatives include substituted 1,2,4-triazines and various heterocyclic compounds synthesized from the 1,3-cyclohexanedione core.[3][4] These derivatives have garnered attention for their potential as therapeutic agents, particularly in oncology.

The following table summarizes the physicochemical properties of this compound, 1,3-cyclohexanedione, and a representative triazine derivative.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| cis/trans-1,3-Cyclohexanediol | C₆H₁₂O₂ | 116.16 | 81-85 | 125 (at 5 mmHg) | Soluble in water.[5][6] |

| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | 103-105.5 | 246-247 | Soluble in water.[2][7] |

| 3-Phenylnaphtho[2,1-e][8][9][10]triazine | C₁₇H₁₁N₃ | 257.29 | 135-140 | Not available | Not available |

Biological Properties and Therapeutic Potential

Derivatives of 1,3-cyclohexanedione have demonstrated significant potential as anticancer agents, with a primary mechanism of action being the inhibition of tyrosine kinases.[11] The c-Met receptor tyrosine kinase, in particular, has been identified as a key target.[3] Dysregulation of the c-Met signaling pathway is implicated in tumor growth, metastasis, and angiogenesis.[8]

Anticancer Activity

Numerous studies have evaluated the in-vitro cytotoxic activity of 1,3-cyclohexanedione derivatives against various cancer cell lines. The table below presents a selection of these derivatives and their half-maximal inhibitory concentrations (IC₅₀).

| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1,2,4-Triazine | 5 | A549 (Lung) | < 10 | [3] |

| 1,2,4-Triazine | 7a | H460 (Lung) | < 10 | [3] |

| 1,2,4-Triazine | 7b | HT-29 (Colon) | < 10 | [3] |

| 1,2,4-Triazine | 10c | MKN-45 (Gastric) | < 10 | [3] |

| 1,2,4-Triazine | 10e | U87MG (Glioblastoma) | < 10 | [3] |